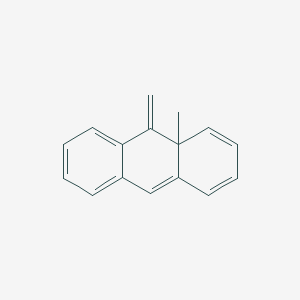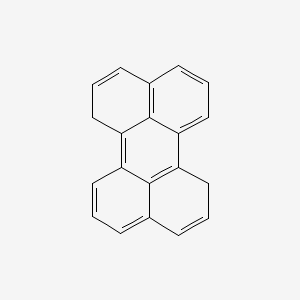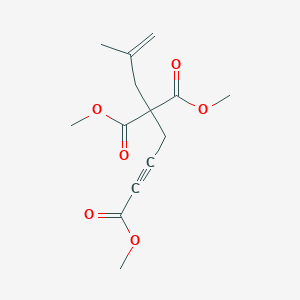
1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a chemical compound with the molecular formula C10H7Cl2N3O It is known for its unique structure, which includes a dichlorophenyl group, a methoxy group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with methoxyacetic acid and 1H-1,2,4-triazole. The reaction is carried out under specific conditions, including the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethane
Uniqueness
1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds and makes it valuable for certain applications .
Propiedades
Número CAS |
105459-80-1 |
|---|---|
Fórmula molecular |
C11H9Cl2N3O2 |
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2-methoxy-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-18-11(16-6-14-5-15-16)10(17)8-3-2-7(12)4-9(8)13/h2-6,11H,1H3 |
Clave InChI |
AUJBOBRCGUPJOJ-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


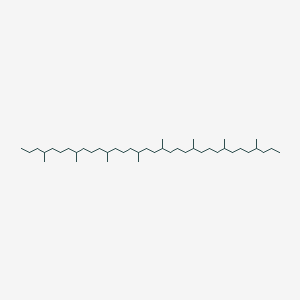

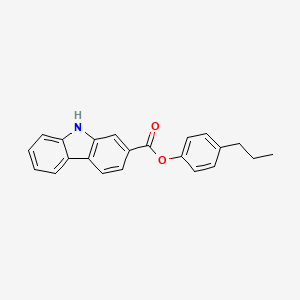
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
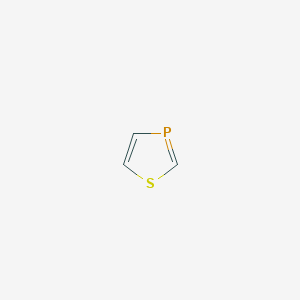

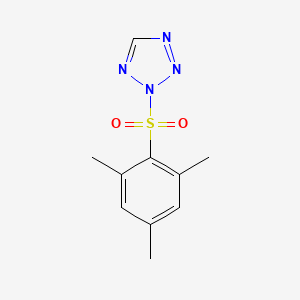
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
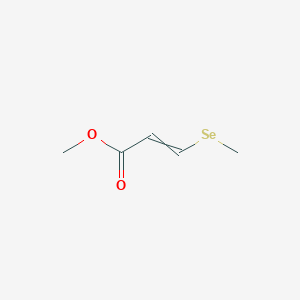
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
